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Compound of Interest

Compound Name: TMP195

cat. No.: B611408

Technical Support Center: TMP195

Welcome to the technical support center for TMP195, a selective class lla histone deacetylase
(HDAC) inhibitor. This resource provides troubleshooting guides and frequently asked
guestions (FAQs) to assist researchers, scientists, and drug development professionals in their
long-term studies involving TMP195.

Frequently Asked Questions (FAQS)

Q1: What is TMP195 and what is its primary mechanism of action?

TMP195 is a first-in-class, selective class Ila HDAC inhibitor with Ki values of 59, 60, 26, and
15 nM for HDAC4, HDAC5, HDAC7, and HDACO9, respectively.[1][2] It has significantly lower
potency against class | and [Ib HDACs.[1] The selectivity of TMP195 is attributed to its
trifluoromethyloxadiazolyl (TFMO) group, which interacts with the zinc ion in the active site of
class lla HDACSs differently than the hydroxamic acid moiety found in many pan-HDAC
inhibitors, leading to fewer off-target effects.[3] Its primary mechanism involves the modulation
of the tumor microenvironment, particularly by inducing the recruitment and differentiation of
anti-tumor macrophages.[1][4][5][6]

Q2: What are the known toxicities of TMP195 in long-term studies?

Current research suggests that TMP195 has a favorable toxicity profile, especially when
compared to pan-HDAC inhibitors.[3] In a study on a murine model of sepsis-associated acute
kidney injury, no obvious toxicities such as changes in feeding behavior, activity, or body weight
were observed during a 24-hour experimental period.[7] Similarly, studies in breast and
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colorectal cancer mouse models using TMP195 did not report overt cytotoxic effects.[4][5]
However, it is important to note that the long-term toxicity of TMP195 has not been extensively
studied, and further investigation is warranted.[7] The selectivity of TMP195, due to its TFMO
zinc-binding group, is thought to contribute to its lower toxicity profile by reducing off-target
effects.[3]

Q3: How does the toxicity of TMP195 compare to other HDAC inhibitors?

TMP195 is considered to be less toxic than pan-HDAC inhibitors like Vorinostat (SAHA).[3] This
is primarily due to its high selectivity for class Illa HDACs. Pan-HDAC inhibitors can cause a
range of side effects, including fatigue, nausea, and hematological toxicities.[8][9] The TFMO
group in TMP195 results in fewer off-target effects compared to the hydroxamic acid group
present in many non-selective HDAC inhibitors, which is a key factor in its improved tolerability.
[3] For instance, in human peripheral blood mononuclear cells, SAHA was found to modulate
the expression of 4,556 genes, while TMP195 only regulated 76 genes.[3]

Q4: What are the potential off-target effects of TMP195?

While TMP195 is highly selective for class lla HDACs, the potential for off-target effects, though
minimized, should be considered in long-term studies. The TFMO zinc-binding group
significantly reduces the off-target binding that is often observed with hydroxamate-based
HDAC inhibitors.[3] A study on the target deconvolution of the HDAC pharmacopoeia identified
MBLAC2 as a common off-target for hydroxamic acid-based inhibitors; however, the binding
profile of TFMO-containing compounds like TMP195 to such off-targets is expected to be
different and more selective.[10]

Troubleshooting Guides
Issue 1: Unexpected Cell Viability Reduction in vitro

e Question: | am observing a significant decrease in the viability of my cell line in vitro when
treated with TMP195, which is unexpected as it is reported to have low direct cytotoxicity.
What could be the cause?

e Possible Causes & Solutions:
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o Solvent Toxicity: TMP195 is often dissolved in DMSO.[1] High concentrations of DMSO
can be toxic to cells.

» Troubleshooting Step: Prepare a vehicle control with the same final concentration of
DMSO used for your TMP195 treatment to assess the effect of the solvent alone. Aim to
keep the final DMSO concentration below 0.1% (v/v).

o Cell Line Sensitivity: While TMP195 generally shows low cytotoxicity, specific cell lines
might be more sensitive.[11]

» Troubleshooting Step: Perform a dose-response curve to determine the IC50 for your
specific cell line. Start with a wide range of concentrations to identify a non-toxic
working concentration.

o Incorrect Compound Handling: Improper storage or handling can lead to degradation of
the compound.

» Troubleshooting Step: Store TMP195 as a solid powder at 4°C for short-term and in a
desiccated environment for longer shelf life. For solutions in DMSO, store at -20°C or
-80°C.[2][11] Avoid repeated freeze-thaw cycles.

Issue 2: Inconsistent Anti-Tumor Efficacy in vivo

e Question: | am not observing the reported anti-tumor effects of TMP195 in my long-term in
vivo study. What could be the issue?

e Possible Causes & Solutions:
o Suboptimal Dosing or Administration Route: The efficacy of TMP195 is dose-dependent.

» Troubleshooting Step: The reported effective dose in mouse models is typically 50
mg/kg administered via intraperitoneal (i.p.) injection daily.[1][4][6] Ensure your dosing
regimen is consistent with published studies. Consider a pilot study to determine the
optimal dose for your specific model.

o Tumor Model Specificity: The anti-tumor effects of TMP195 are primarily mediated by
modulating the immune microenvironment, specifically macrophages.[5][6]
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» Troubleshooting Step: The choice of tumor model is critical. The therapeutic effect may
be less pronounced in models that are not dependent on or do not have a significant
presence of tumor-associated macrophages (TAMS).[6]

o Compound Stability and Formulation: The stability of the formulated TMP195 is crucial for
in vivo studies.

» Troubleshooting Step: For i.p. injections, TMP195 is often dissolved in 100% DMSO.[6]
If using other vehicles like corn oil or SBE-B-CD in saline, ensure proper suspension
and use the preparation immediately after mixing.[1][2]

Data Presentation

Table 1: In Vitro Inhibitory Activity of TMP195

HDAC Isoform Ki (nM)
HDAC4 59
HDAC5 60
HDAC7 26
HDAC9 15
Class |1 & llb >10,000

Data sourced from Selleck Chemicals and MedchemExpress.[1][2]

Table 2: In Vivo Dosing Regimens for TMP195 in Mouse Models

Cancer Mouse Administrat

] Dose . Frequency Reference

Model Strain ion Route
Breast Intraperitonea ]

MMTV-PyMT 50 mg/kg ) Daily [6]
Cancer [ (i.p.)
Colorectal Intraperitonea ]

C57BL/6 50 mg/kg ) Daily [4]
Cancer [ (i.p.)
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Experimental Protocols

Protocol 1: Assessment of Long-Term TMP195 Toxicity in a Murine Model

This protocol outlines a general approach for evaluating the potential long-term toxicity of
TMP195.

e Animal Model: Select a relevant mouse strain (e.g., C57BL/6 or BALB/c), aged 6-8 weeks.

e Group Allocation:

o

Group 1: Vehicle control (e.g., DMSO or appropriate vehicle).

o

Group 2: Low-dose TMP195 (e.g., 25 mg/kg).

[¢]

Group 3: Therapeutic dose TMP195 (e.g., 50 mg/kg).

[e]

Group 4: High-dose TMP195 (e.g., 100 mg/kg).

e Dosing: Administer TMP195 or vehicle daily via intraperitoneal injection for a period of 28
days or longer, depending on the study's objective.

e Monitoring:

o Dalily: Observe for clinical signs of toxicity (e.g., changes in appearance, behavior, activity
levels).

o Weekly: Record body weight and food/water consumption.
o Sample Collection:

o Weekly: Collect blood samples via tail vein for complete blood count (CBC) and serum
chemistry analysis (liver and kidney function markers).

o Endpoint: At the end of the study, euthanize animals and collect major organs (liver,
kidney, spleen, heart, lungs) for histopathological examination.
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+ Data Analysis: Compare the data from TMP195-treated groups with the vehicle control group
to identify any dose-dependent toxicities.

Mandatory Visualizations

Experimental Setup Treatment Phase Toxicity Assessment

Select Animal Model Randomly Allocate to Groups [BY Daily i.p. Administration DETWEC T WAL | | WeeKly Blood Collection
(e.g., C57BL/6 mice) (Vehicle, Low, Therapeutic, High Dose) (28+ days) Weekly Body Weight (CBC, Serum Ch y) 5
Compare Treated vs. Vehicle
‘ - - (Identify Toxicities)
Organ Collection
(Histopathology)

Click to download full resolution via product page

Caption: Workflow for assessing long-term TMP195 toxicity in vivo.
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Caption: TMP195 mechanism of action in the tumor microenvironment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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